5-[(4-Cyanophenoxy)methyl]-2-furoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-cyanophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-6H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTXBOTVXAHUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Precursor Chemistry for 5 4 Cyanophenoxy Methyl 2 Furoic Acid
Strategies for Furan-2-Carboxylic Acid Core Construction
The furan-2-carboxylic acid (2-furoic acid) moiety serves as the foundational scaffold of the target molecule. Its synthesis can be approached from both renewable biomass feedstocks and traditional organic cyclization reactions.
The utilization of lignocellulosic biomass, a renewable and non-edible resource, presents a sustainable route to furan-based platform chemicals. rsc.orgresearchgate.net The C5 sugars, particularly xylose derived from the hemicellulose fraction of biomass, are key starting materials. firsthope.co.in The general pathway involves two main steps:
Dehydration of Pentoses to Furfural (B47365): Acid-catalyzed dehydration of C5 sugars like xylose yields furfural, a primary platform chemical. firsthope.co.in This industrial process is a cornerstone of biorefinery operations.
Oxidation of Furfural to 2-Furoic Acid: The aldehyde group of furfural is oxidized to a carboxylic acid to form 2-furoic acid. This transformation can be achieved using various catalytic systems.
A related and highly valuable biomass-derived intermediate is 2,5-furandicarboxylic acid (FDCA), often synthesized from C6 sugars via 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comacs.org While FDCA itself is not the direct precursor, the extensive research into its production has refined the catalytic methods for manipulating furan (B31954) rings derived from biomass. acs.org For instance, processes have been developed for the carboxylation of 2-furoic acid to produce FDCA, highlighting the industrial relevance and reactivity of the furan C5 position. rsc.org
| Feedstock Component | Intermediate | Target Core | Key Transformation |
| Hemicellulose (C5 Sugars) | Furfural | 2-Furoic Acid | Dehydration, Oxidation |
| Cellulose (C6 Sugars) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) | Dehydration, Oxidation |
This interactive table summarizes the primary biomass-to-furan pathways.
Classical organic synthesis provides several robust methods for constructing the furan ring from acyclic precursors. These methods offer versatility for creating variously substituted furans.
Paal-Knorr Furan Synthesis: This is one of the most fundamental and widely used methods for furan synthesis. It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. firsthope.co.inorganic-chemistry.org The mechanism proceeds through the enolization of one carbonyl group, which then acts as a nucleophile, attacking the second carbonyl carbon to initiate ring closure. organic-chemistry.org
Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound in the presence of a base like pyridine or ammonia. firsthope.co.inpharmaguideline.com The initial step is a nucleophilic substitution, followed by a cyclization and dehydration sequence to yield a substituted furan.
Other Cyclization Strategies: A variety of other cyclization reactions have been developed. These include the intramolecular cyclization of acyloxy sulfones, which can be adapted to form fused furan ring systems and benzofurans. nih.gov Additionally, transition metal-catalyzed reactions, such as the cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls, offer a regioselective route to polyfunctionalized furans under mild conditions. nih.gov
| Synthesis Method | Precursors | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization and dehydration. organic-chemistry.org |
| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base-mediated condensation and cyclization. firsthope.co.in |
| Acyloxy Sulfone Cyclization | Unsaturated acyloxy sulfones | Intramolecular cyclization upon deprotonation. nih.gov |
| Metalloradical Cyclization | Alkynes, α-Diazocarbonyls | Cobalt-catalyzed, highly regioselective. nih.gov |
This interactive table compares common furan ring cyclization strategies.
Targeted Synthesis of the (4-Cyanophenoxy)methyl Side Chain
The synthesis of the side chain requires the formation of an ether linkage and the presence of a cyano group on the aromatic ring.
The ether bond between the phenolic oxygen and the methyl group attached to the furan ring is typically formed via nucleophilic substitution.
Williamson Ether Synthesis: This is the most common and efficient method for preparing this type of aryl-alkyl ether. wikipedia.org The reaction involves deprotonating a phenol (in this case, 4-cyanophenol) with a strong base (e.g., sodium hydroxide, sodium hydride) to form a highly nucleophilic phenoxide ion. youtube.com This phenoxide then displaces a leaving group (e.g., halide) from an alkyl halide (such as a 5-(halomethyl)-2-furoate derivative) in an SN2 reaction. wikipedia.orgyoutube.com Primary alkyl halides are preferred to avoid competing elimination reactions. wikipedia.org
Acid-Catalyzed Condensation: While less common for this specific transformation, phenols can react with alcohols under strong acid catalysis at elevated temperatures to form ethers. oup.com However, this method risks side reactions, such as the self-condensation of the alcohol. wikipedia.org
The cyano (-C≡N) group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. quora.com Its introduction onto the benzene (B151609) ring is a key step in synthesizing the 4-cyanophenol precursor.
Rosenmund-von Braun Reaction: This reaction allows for the direct conversion of an aryl halide to the corresponding aryl nitrile using copper(I) cyanide, often in a polar, high-boiling solvent like DMF or pyridine. fiveable.me
Sandmeyer Reaction: A versatile method that begins with the diazotization of an aromatic amine (e.g., 4-aminophenol) using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution to replace the diazonium group with a cyano group.
Modern Cyanation Methods: Research has also focused on developing cyanation methods that avoid toxic metallic cyanide sources by using various organic cyano-group donors. researchgate.net
Coupling Reactions and Regioselective Functionalization at the Furan C5 Position
The final strategic step involves attaching the (4-cyanophenoxy)methyl side chain specifically at the C5 position of the 2-furoic acid core. The furan ring exhibits distinct reactivity at its C2/C5 and C3/C4 positions. researchgate.net The presence of an electron-withdrawing substituent, such as a carboxylic acid or ester at the C2 position, directs subsequent electrophilic substitution preferentially to the C5 position. pharmaguideline.com
A common synthetic route involves starting with a precursor that is already functionalized at both the C2 and C5 positions. A highly practical starting material is 5-(hydroxymethyl)furfural (HMF), which is readily available from the dehydration of C6 sugars. The synthesis can proceed as follows:
Oxidation of HMF: Selective oxidation of the aldehyde group of HMF to a carboxylic acid yields 5-(hydroxymethyl)-2-furoic acid.
Esterification: The carboxylic acid is often protected as an ester (e.g., methyl ester) to prevent side reactions in subsequent steps.
Halogenation of the Methyl Group: The hydroxyl group of the 5-(hydroxymethyl) moiety is converted into a good leaving group, typically by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form a 5-(halomethyl) derivative.
Williamson Ether Synthesis: The resulting 5-(halomethyl)-2-furoate ester is then reacted with the sodium or potassium salt of 4-cyanophenol, as described in section 2.2.1, to form the ether linkage.
Hydrolysis: The final step is the hydrolysis of the ester group back to a carboxylic acid to yield the final product, 5-[(4-Cyanophenoxy)methyl]-2-furoic acid.
This regioselective approach, which builds upon a pre-functionalized C5 position, is generally more efficient and higher-yielding than attempting a direct C-H functionalization at the C5 position of 2-furoic acid itself. researchgate.net
Strategies for C-C Bond Formation at the Furan C5 Position
The introduction of a methyl group or a functionalized methyl group at the C5 position of a furan-2-carboxylic acid derivative is a critical step in constructing the precursor necessary for the final product. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. For instance, a 5-halo-2-furoic acid ester can be coupled with an appropriate organometallic reagent to introduce the required carbon framework.
A notable example of a related transformation is the palladium-catalyzed direct arylation of furans, which demonstrates the feasibility of forming C-C bonds at the C5 position. In one study, the direct arylation of 2-methylfuran-3-carboxylic acid ethyl ester with 4-bromobenzonitrile using a palladium catalyst yielded 5-(4-Cyanophenyl)-2-methylfuran-3-carboxylic acid ethyl ester in high yield. amazonaws.com While this introduces an aryl group directly, similar principles can be applied to introduce an alkyl group.
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |
| 2-Methylfuran-3-carboxylic acid ethyl ester | 4-Bromobenzonitrile | Pd/Tedicyp complex | 90 | amazonaws.com |
| Furfuryl acetate (B1210297) | 4-Bromofluorobenzene | Pd/Tedicyp complex | 89 | amazonaws.com |
| 2-Methylfuran-3-carboxylic acid ethyl ester | Iodobenzene | Pd/Tedicyp complex | 87 | amazonaws.com |
Nucleophilic Substitution Approaches for Side Chain Attachment
A more direct and widely employed method for attaching the (4-cyanophenoxy)methyl side chain is through nucleophilic substitution, particularly the Williamson ether synthesis. gordon.edumasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of 4-cyanophenol to form a phenoxide, which then acts as a nucleophile, attacking a 5-(halomethyl)-2-furoic acid ester. The starting material, 5-(hydroxymethyl)furfural, is a readily available bio-based platform chemical that can be oxidized to 5-(hydroxymethyl)-2-furoic acid. rsc.orgmdpi.com The hydroxyl group can then be converted to a good leaving group, such as a halide or a tosylate, to facilitate the substitution reaction.
The Williamson ether synthesis is a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.org The reaction typically proceeds via an SN2 mechanism, which favors primary alkyl halides for optimal yields. masterorganicchemistry.com
| Furan Precursor | Phenol | Base | Solvent | Plausible Yield (%) |
| Methyl 5-(bromomethyl)-2-furoate | 4-Cyanophenol | Sodium Hydride | Tetrahydrofuran | 85-95 |
| Ethyl 5-(chloromethyl)-2-furoate | 4-Cyanophenol | Potassium Carbonate | Acetone | 80-90 |
| Methyl 5-(tosyloxymethyl)-2-furoate | 4-Cyanophenol | Sodium Hydroxide | Dimethylformamide | 88-96 |
Derivatization Pathways for Analogous Compounds
Once this compound is synthesized, its chemical structure offers several avenues for further modification to create a library of analogous compounds. These derivatizations can target either the carboxylic acid group or the cyanophenoxy moiety.
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid functional group is readily converted into a variety of derivatives, including esters and amides. uomus.edu.iqyoutube.com Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. conicet.gov.ar Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with alcohols or amines to form esters or amides, respectively. Microwave-assisted synthesis has also been shown to be an effective method for preparing furan-containing esters and amides. researchgate.net
| Derivative | Reagents | Method | Potential Application |
| Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate | Methanol, Sulfuric Acid | Fischer Esterification | Synthetic intermediate |
| Ethyl 5-[(4-cyanophenoxy)methyl]-2-furoate | Ethanol, Thionyl Chloride followed by ethanol | Acyl Chloride Formation | Synthetic intermediate |
| N-Benzyl-5-[(4-cyanophenoxy)methyl]-2-furoamide | Benzylamine, DCC, DMAP | Amide Coupling | Bioactive molecule analog |
| 5-[(4-Cyanophenoxy)methyl]-2-furoyl chloride | Thionyl Chloride | Acyl Halide Formation | Reactive intermediate |
Modifications of the (4-Cyanophenoxy)methyl Moiety
The nitrile group on the phenoxy ring provides a handle for further chemical transformations. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine. wikipedia.org These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to new biological activities. While the nitrile group in many pharmaceuticals is metabolically stable, its chemical modification opens up synthetic possibilities. nih.govnih.gov
| Transformation | Reagents | Product Moiety |
| Nitrile Hydrolysis | Aqueous HCl or NaOH | 4-Carboxyphenoxy |
| Nitrile Reduction | Lithium Aluminum Hydride (LiAlH4) | 4-(Aminomethyl)phenoxy |
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
Solvent Effects and Catalysis
The choice of solvent can have a profound impact on reaction rates and yields. For nucleophilic substitution reactions like the Williamson ether synthesis, polar aprotic solvents such as DMF or DMSO are often preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive. In palladium-catalyzed coupling reactions, the solvent and ligands play a crucial role in stabilizing the catalytic species and promoting the desired reaction pathway. nih.gov
Catalysis is central to many of the synthetic steps. In addition to palladium catalysts for C-C bond formation, acid catalysts are essential for esterification, and coupling reagents are often used to facilitate amidation. The development of heterogeneous catalysts is also an area of interest for improving the sustainability of these processes by allowing for easier catalyst separation and recycling. conicet.gov.ar
| Reaction Step | Parameter | Effect |
| Williamson Ether Synthesis | Solvent | Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rate. |
| Palladium-Catalyzed Coupling | Ligand | Electron-donating ligands can enhance catalytic activity. |
| Esterification | Catalyst | Strong acid catalysts (e.g., H2SO4) are effective; solid acid catalysts offer easier workup. conicet.gov.ar |
| Amidation | Coupling Agent | Reagents like DCC or EDC facilitate amide bond formation under mild conditions. researchgate.net |
Temperature and Pressure Influence on Reaction Kinetics
Temperature Influence:
Temperature is a critical parameter in the synthesis of this compound as it directly impacts the reaction rate. According to the Arrhenius equation, the rate constant of a chemical reaction increases exponentially with an increase in absolute temperature. For a typical Williamson ether synthesis, reactions are commonly conducted at temperatures ranging from 50 to 100 °C. researchgate.net Increasing the temperature provides the reacting molecules with higher kinetic energy, leading to more frequent and energetic collisions, which in turn increases the probability of successful collisions that overcome the activation energy barrier.
However, an excessively high temperature can have detrimental effects on the reaction, leading to an increase in the rate of side reactions. researchgate.net In the context of Williamson ether synthesis, a common side reaction is the base-catalyzed elimination of the alkylating agent, especially when sterically hindered substrates are used. researchgate.net Furthermore, high temperatures can lead to the degradation of the furan ring, which is known to be sensitive to heat and acidic or basic conditions. Therefore, the optimal temperature for the synthesis of this compound is a trade-off between achieving a practical reaction rate and minimizing the formation of impurities.
While specific Arrhenius parameters for the synthesis of this compound have not been reported, a kinetic study on a closely related reaction, the conversion of 5-(chloromethyl)furfural (CMF) to 5-(methoxymethyl)furfural (MMF) in methanol, provides valuable insight. The following table illustrates the effect of temperature on the rate constants of the main and side reactions in this analogous system.
| Reaction | Rate Constant (k) | Temperature (°C) | Value |
|---|---|---|---|
| CMF → MMF (Main Reaction) | k₁ | 10 | k₁ value at 10°C |
| 30 | k₁ value at 30°C | ||
| 50 | k₁ value at 50°C | ||
| CMF → CMFA (Side Reaction) | k₂ | 10 | k₂ value at 10°C |
| 30 | k₂ value at 30°C | ||
| 50 | k₂ value at 50°C | ||
| MMF → MMFA (Side Reaction) | k₃ | 10 | k₃ value at 10°C |
| 30 | k₃ value at 30°C | ||
| 50 | k₃ value at 50°C |
Note: This table is based on kinetic modeling of an analogous reaction and is intended for illustrative purposes to show the general trend of temperature effects. The actual values would need to be experimentally determined for the synthesis of this compound.
Pressure Influence:
The effect of pressure on the kinetics of liquid-phase reactions, such as the Williamson ether synthesis, is generally less pronounced than the effect of temperature. Significant pressure effects are typically observed in reactions involving gaseous reactants or when there is a substantial change in the volume of the system as it moves from the reactants to the transition state.
For an SN2 reaction, the transition state is more compact and ordered than the reactants, leading to a negative volume of activation (ΔV‡). This suggests that an increase in pressure would slightly increase the reaction rate. However, for most laboratory and industrial syntheses of ethers conducted in the liquid phase at pressures close to atmospheric pressure, the influence of pressure on the reaction kinetics is often considered negligible. The energy input required to achieve significant rate enhancements through pressure is often much higher than that for achieving the same effect through an increase in temperature. In certain industrial processes, elevated pressures may be employed, particularly when using volatile solvents or reactants at temperatures above their normal boiling points to maintain them in the liquid phase.
Structure Activity Relationship Sar and Molecular Design Principles of Furoic Acid Derivatives
Influence of Furan (B31954) Ring Substituents on Bioactivity
The biological activity of furoic acid derivatives is significantly influenced by the nature and position of substituents on the furan ring. These modifications can alter the compound's electronic properties, steric profile, and ability to interact with biological targets.
The carboxylic acid group at the C2 position of the furan ring is a critical determinant of the biological activity of many furoic acid derivatives. This functional group is ionizable at physiological pH, which can enhance water solubility and facilitate interactions with biological targets. researchgate.net The carboxylate anion can act as a hydrogen bond acceptor or form ionic bonds with positively charged residues, such as arginine or lysine, in the active site of an enzyme or receptor. researchgate.net The acidity of the carboxylic acid can be modulated by other substituents on the furan ring, thereby influencing its binding affinity.
In the context of drug design, the carboxylic acid moiety is often considered a key component of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net
The substituent at the C5 position of the furan ring plays a pivotal role in defining the specificity and potency of furoic acid derivatives. The architecture of this side chain, including its length, flexibility, and the presence of specific functional groups, dictates the nature of the interactions with the target protein.
In the case of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, the C5 side chain is comprised of a methyl group linked to a 4-cyanophenoxy moiety. This structure introduces several key features:
Aromatic Ring: The phenoxy group provides a planar, aromatic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket.
Cyano Group: The para-substituted cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence can influence the electronic distribution of the phenoxy ring and provide a specific interaction point with the target.
Ether Linkage: The ether linkage (-O-) introduces a degree of flexibility to the side chain, allowing it to adopt various conformations to fit within a binding site.
Methylene (B1212753) Bridge: The methylene group (-CH2-) connecting the furan ring to the phenoxy moiety provides further conformational flexibility.
Conformational Analysis and Pharmacophore Elucidation for Furoic Acids
Understanding the three-dimensional structure and conformational preferences of furoic acid derivatives is essential for elucidating their pharmacophore and for the rational design of new analogs. Conformational analysis helps to identify the low-energy, biologically active conformation of the molecule.
Pharmacophore modeling can be used to identify the key chemical features responsible for the biological activity of a series of related compounds. A pharmacophore model for furoic acid derivatives would likely include:
A hydrogen bond acceptor/anionic center (the carboxylic acid).
A hydrophobic/aromatic feature (the furan ring).
Additional hydrophobic/aromatic and hydrogen bond acceptor features contributed by the C5 side chain.
Rational Design Strategies for Modulators Based on the this compound Scaffold
The this compound structure provides a versatile scaffold for the rational design of new modulators of biological targets. nih.gov Design strategies can focus on systematically modifying different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Table 1: Potential Modifications to the this compound Scaffold
| Molecular Component | Potential Modifications | Rationale |
| Carboxylic Acid | Esterification, Amidation, Bioisosteric replacement (e.g., tetrazole) | To modulate acidity, solubility, and metabolic stability. |
| Furan Ring | Replacement with other five- or six-membered heterocycles (e.g., thiophene, pyridine) | To explore the impact of different heteroatoms and ring electronics on activity. |
| Methylene Bridge | Lengthening or shortening the alkyl chain, introducing rigidity (e.g., double bond) | To alter the distance and relative orientation of the furan and phenoxy rings. |
| Phenoxy Ring | Substitution with different functional groups (e.g., halogens, alkyls, methoxy) at various positions | To probe the steric and electronic requirements of the binding pocket. |
| Cyano Group | Replacement with other electron-withdrawing or hydrogen-bonding groups (e.g., nitro, amide) | To investigate the importance of this specific interaction for binding affinity. |
By employing these strategies, medicinal chemists can systematically explore the structure-activity landscape around the this compound scaffold to develop improved analogs. rsc.org
Combinatorial Chemistry Approaches for Analogue Libraries
Combinatorial chemistry provides a powerful tool for the rapid synthesis of large libraries of compounds based on a common scaffold. nih.gov This approach can be applied to the this compound core to generate a diverse set of analogs for high-throughput screening.
A combinatorial library could be constructed by varying the substituents at the C5 position of the 2-furoic acid. For example, a library of different substituted phenols could be reacted with a suitable 5-(halomethyl)-2-furoic acid ester to generate a wide range of phenoxymethyl derivatives. Similarly, variations in the furan core or the carboxylic acid functionality could be introduced.
Table 2: Example of a Combinatorial Library Design Based on the Furoic Acid Scaffold
| Scaffold | Building Block 1 (Phenols) | Building Block 2 (Furoic Acid Core) |
| 5-(Bromomethyl)-2-furoic acid ethyl ester | 4-Cyanophenol | 2-Furoic acid |
| 3-Chlorophenol | 5-Methyl-2-furoic acid | |
| 4-Methoxyphenol | 5-Bromo-2-furoic acid | |
| Naphthol | Thiophene-2-carboxylic acid |
The synthesis of such libraries, followed by biological evaluation, can quickly identify key structural features that contribute to activity and provide valuable data for further lead optimization. nih.gov
Biological and Biochemical Research Investigations of 5 4 Cyanophenoxy Methyl 2 Furoic Acid and Its Analogues
In Vitro Assessments of Molecular and Cellular Interactions
Enzyme Inhibition Studies (e.g., Acetyl CoA Carboxylase inhibition by related furoic acids)
A prominent area of investigation for furoic acid derivatives has been their ability to inhibit key enzymes involved in metabolic processes. A notable example is the inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in the de novo biosynthesis of fatty acids. nih.gov ACC exists in two isoforms, ACC1 and ACC2, which are crucial for regulating fatty acid synthesis and oxidation. scienceandtechnology.com.vn
The compound 5-(tetradecyloxy)-2-furoic acid (TOFA), a well-studied analogue, is a known inhibitor of ACC. nih.gov By targeting ACC1, TOFA effectively blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step for the production of new fatty acids. nih.gov This inhibition of lipogenesis is a promising strategy for targeting diseases characterized by abnormal lipid metabolism, such as certain cancers and non-alcoholic fatty liver disease (NAFLD). nih.govnatap.org Research has shown that pharmacological inhibition of ACC can suppress fatty acid synthesis and tumor growth in preclinical models of non-small-cell lung cancer. nih.gov
Studies on various competitive inhibitors targeting the carboxyl-transferase (CT) domain of ACC have been conducted, with compounds like TOFA demonstrating the ability to induce apoptosis in different cancer cell lines. nih.gov The development of allosteric inhibitors that prevent ACC subunit dimerization, such as ND-646, further highlights the therapeutic potential of targeting this enzyme. nih.gov
Table 1: Examples of Furoic Acid Analogues and Related Compounds as Enzyme Inhibitors
| Compound/Analogue | Target Enzyme | Effect | Reference |
|---|---|---|---|
| 5-(tetradecyloxy)-2-furoic acid (TOFA) | Acetyl-CoA Carboxylase (ACC) | Inhibition of de novo lipogenesis | nih.gov |
| ND-646 | Acetyl-CoA Carboxylase (ACC1/ACC2) | Allosteric inhibition, suppression of fatty acid synthesis | nih.gov |
| 5-Nitro-2-furoic acid hydrazones | Isocitrate Lyase (ICL) | Enzyme inhibition in Mycobacterium tuberculosis | nih.gov |
Receptor Binding and Modulation Assays
Analogues of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid have also been investigated for their ability to interact with cellular receptors. The cyanophenoxy group, in particular, is a feature found in various selective androgen receptor modulators (SARMs). nih.gov For instance, compounds incorporating a S-3-(4-cyanophenoxy) moiety have demonstrated high binding affinity for the androgen receptor (AR), with Ki values in the low nanomolar range. nih.gov
The androgen receptor is a key player in the development and progression of prostate cancer. nih.gov Research on the ACC inhibitor TOFA has revealed a connection between lipid metabolism and AR signaling. Studies have shown that TOFA treatment can lead to a decrease in the expression of both the androgen receptor and the pro-survival protein Mcl-1 in prostate cancer cells, suggesting a mechanism for its cell-death-inducing effects. nih.gov This indicates that beyond direct enzyme inhibition, some furoic acid derivatives can modulate cellular behavior by influencing key receptor pathways.
Cellular Pathway Perturbations (e.g., cell cycle progression, apoptosis induction)
A significant body of research has focused on the ability of furoic acid analogues to disrupt cellular pathways that control cell proliferation and survival, such as the cell cycle and apoptosis.
The ACC inhibitor TOFA has been shown to inhibit the growth of cholangiocarcinoma (CCA) cells by inducing changes in cell-cycle progression and triggering apoptosis. nih.gov This was accompanied by the downregulation of key cell cycle proteins like cyclin B1 and cyclin D1, and the induction of the cell cycle inhibitor p21. nih.gov Furthermore, TOFA treatment led to the cleavage of caspases-3, -8, and -9, indicating the activation of apoptotic pathways. nih.gov In prostate cancer cells, TOFA was found to induce cell death via the mitochondrial pathway, evidenced by cytochrome c release. nih.gov
Other novel furan-based derivatives have also demonstrated the ability to induce cell cycle arrest and apoptosis. mdpi.com In studies using the MCF-7 breast cancer cell line, certain derivatives caused cell cycle arrest at the G2/M phase and an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com The mechanism for this was linked to the intrinsic mitochondrial pathway, involving an increase in the levels of p53 and Bax and a decrease in the level of the anti-apoptotic protein Bcl-2. mdpi.com
Table 2: Effects of Furan-Based Compounds on Cellular Pathways in MCF-7 Breast Cancer Cells
| Compound | Effect on Cell Cycle | Key Apoptotic Markers Modulated | Reference |
|---|---|---|---|
| Pyridine carbohydrazide 4 | G2/M arrest, increased pre-G1 phase cells | Increased p53, Increased Bax, Decreased Bcl-2 | mdpi.com |
Modulation of Cellular Phenotypes (e.g., antiproliferative effects in in vitro cell models)
The culmination of enzyme inhibition and cellular pathway perturbations by furoic acid analogues often manifests as a potent antiproliferative effect in cancer cell models. The ability of these compounds to selectively inhibit the growth of tumor cells is a key area of research.
In vitro studies have demonstrated that TOFA effectively inhibits the growth of cholangiocarcinoma cells in a dose-dependent manner. nih.gov Similarly, novel synthesized furan-based compounds exhibited significant anticancer activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range. mdpi.com These findings underscore the potential of the furoic acid scaffold in the development of new anticancer agents.
Table 3: Antiproliferative Activity of Furan (B31954) Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | mdpi.com |
Exploration of Specific Biochemical Targets and Mechanisms of Action
Delving deeper than cellular effects, research aims to pinpoint the specific biochemical targets and the precise molecular mechanisms through which these compounds exert their influence.
Interaction with Metabolic Pathways
The most clearly defined mechanism of action for analogues like TOFA is the direct modulation of metabolic pathways. As previously discussed, the inhibition of Acetyl-CoA Carboxylase (ACC) places these compounds at a critical control point of cellular metabolism. scienceandtechnology.com.vnnih.gov ACC is a central enzyme that links carbohydrate and lipid metabolism. scienceandtechnology.com.vn By inhibiting ACC, these compounds effectively shut down the de novo synthesis of fatty acids, a pathway that is often upregulated in cancer cells to meet the demands of rapid proliferation. nih.govnih.gov This disruption of lipogenesis deprives cancer cells of essential building blocks for membranes and signaling molecules, leading to the observed antiproliferative and pro-apoptotic effects. nih.gov Therefore, the interaction with and inhibition of the fatty acid synthesis pathway represents a primary mechanism of action for this class of furoic acid derivatives.
Modulation of Signaling Cascades
There is currently no available research in peer-reviewed scientific literature that details the modulation of specific signaling cascades by this compound.
Pre-clinical In Vivo Studies in Non-Human Model Organisms
Scientific literature searches did not identify any pre-clinical in vivo studies conducted on non-human model organisms for the compound this compound.
Efficacy Evaluation in Established Disease Models (e.g., cancer models)
There are no published studies evaluating the efficacy of this compound in established disease models, including any cancer models.
Pharmacodynamic Biomarker Analysis in Non-human Systems
No research has been published detailing the analysis of pharmacodynamic biomarkers in non-human systems following exposure to this compound.
Computational Chemistry and Theoretical Modeling of 5 4 Cyanophenoxy Methyl 2 Furoic Acid
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein receptor. For a molecule like 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological macromolecules, such as enzymes or receptors.
The process involves generating a three-dimensional structure of the ligand and the target protein. The ligand's conformational flexibility is often explored to find the best fit within the protein's binding site. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative score generally indicates a stronger predicted binding affinity.
While specific docking studies for this compound are not readily found, studies on similar heterocyclic compounds demonstrate the utility of this approach. For instance, in silico screening and molecular docking of phenylhydrazono phenoxyquinoline derivatives against the α-amylase enzyme have been performed to assess their potential as hypoglycemic agents nih.govnih.gov. Such studies identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the enzyme. For this compound, the carboxylic acid group, the ether oxygen, and the cyano group would be expected to participate in significant hydrogen bonding and polar interactions.
Table 1: Potential Molecular Docking Parameters for Furoic Acid Derivatives
| Parameter | Description | Example Software |
| Receptor Preparation | Addition of hydrogen atoms, assignment of charges, and definition of the binding site grid. | AutoDock Tools, Maestro |
| Ligand Preparation | Generation of 3D coordinates, assignment of charges, and definition of rotatable bonds. | Open Babel, ChemDraw |
| Docking Algorithm | Method used to explore the conformational space of the ligand within the binding site. | Lamarckian Genetic Algorithm, Glide |
| Scoring Function | Mathematical function used to estimate the binding affinity of a given pose. | AutoDock Vina, GlideScore |
| Binding Energy | The predicted free energy of binding (kcal/mol) for the best-ranked pose. | - |
| Key Interactions | Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. | Discovery Studio, PyMOL |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide valuable information about a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations could be used to determine its optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential map.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
In studies of phenylhydrazono phenoxyquinoline derivatives, DFT calculations have been used to establish a favorable reactivity profile nih.govnih.gov. For this compound, the electron-withdrawing nature of the cyano group and the carboxylic acid would influence the electronic distribution across the molecule, which can be visualized through the molecular electrostatic potential (MEP) map. The MEP map highlights regions of negative and positive electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Representative Quantum Chemical Parameters for Furoic Acid Analogs
| Parameter | Description | Typical Value Range (for similar molecules) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4 to 6 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2 to 5 Debye |
| Ionization Potential (I) | Energy required to remove an electron | 7 to 9 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1 to 3 eV |
Molecular Dynamics Simulations for Ligand-Target Complex Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the dynamic behavior of a ligand-protein complex, revealing the stability of the binding pose predicted by molecular docking and the nature of the intermolecular interactions.
An MD simulation of this compound bound to a biological target would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a specific period, typically nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, the persistence of key interactions, such as hydrogen bonds, can be monitored throughout the simulation. Studies on phenylhydrazono phenoxyquinolones have utilized MD simulations to confirm the stable binding of the compounds within the active site of the target enzyme nih.govnih.gov.
In Silico Prediction of Physicochemical and ADME-Related Properties
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their physicochemical characteristics. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For this compound, various computational models can be used to estimate properties such as solubility, lipophilicity (logP), polar surface area (PSA), and adherence to drug-likeness rules like Lipinski's Rule of Five.
Several online platforms and software packages are available for these predictions. For example, the SwissADME web tool can provide a comprehensive analysis of a molecule's pharmacokinetic properties. Studies on various heterocyclic compounds, including phenoxyquinolones, have employed such in silico tools to assess their drug-likeness and ADMET (ADME and Toxicity) profiles nih.gov. These predictions help in prioritizing compounds for further experimental testing.
Table 3: Predicted Physicochemical and ADME Properties for a Furoic Acid Derivative
| Property | Predicted Value (Example) | Importance |
| Molecular Weight | ~257 g/mol | Influences diffusion and transport |
| logP (Lipophilicity) | ~2.5 | Affects absorption and membrane permeability |
| Topological Polar Surface Area (TPSA) | ~80 Ų | Relates to membrane permeability |
| Number of Hydrogen Bond Donors | 1 (from carboxylic acid) | Influences solubility and binding |
| Number of Hydrogen Bond Acceptors | 4 (ether O, furan (B31954) O, carboxyl O, nitrile N) | Influences solubility and binding |
| Lipinski's Rule of Five | Compliant | Indicates potential for oral bioavailability |
| Gastrointestinal Absorption | High (Predicted) | Key for orally administered drugs |
| Blood-Brain Barrier Permeation | Low (Predicted) | Important for CNS-targeting or avoiding CNS effects |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Furoic Acid Libraries
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
To build a QSAR model for a library of furoic acid derivatives, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors (numerical representations of their structural and physicochemical properties) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity.
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Basic molecular composition and size |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Physicochemical | logP, Molar Refractivity, Polar Surface Area | Lipophilicity, polarizability, and polarity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity |
Analytical Methodologies for Characterization and Quantification of 5 4 Cyanophenoxy Methyl 2 Furoic Acid
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining its interaction with electromagnetic radiation. Each method provides unique information about the connectivity, functional groups, and electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy In the proton NMR spectrum of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, distinct signals are expected for each unique proton. The chemical shifts are influenced by the electronic environment of the protons. libretexts.org
Carboxylic Acid Proton (-COOH): A characteristic singlet is anticipated at a downfield chemical shift, typically around 12 ppm, due to the acidic nature of the proton. openstax.org
Aromatic Protons (Cyanophenyl Ring): The para-substituted benzene (B151609) ring will show two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the cyano group are expected to be more deshielded than those ortho to the phenoxy group. Based on data for 4-cyanophenol, these protons would likely appear in the 7.0-7.8 ppm range. chemicalbook.com
Furan (B31954) Protons: The furan ring protons at positions 3 and 4 will appear as doublets. Data from 2-furoic acid suggests these would be found around 6.6 ppm and 7.2 ppm. chemicalbook.com
Methylene (B1212753) Protons (-CH₂-): The protons of the methylene bridge connecting the furan ring to the phenoxy group are expected to produce a singlet in the range of 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atoms.
Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 | Singlet |
| Aromatic (Cyanophenyl, ortho to -CN) | ~7.7 | Doublet |
| Aromatic (Cyanophenyl, ortho to -O) | ~7.1 | Doublet |
| Furan (H3) | ~7.2 | Doublet |
| Furan (H4) | ~6.6 | Doublet |
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shift range for ¹³C is much wider than for ¹H, allowing for the resolution of individual carbon signals. oregonstate.edu
Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear in the 160-170 ppm region. openstax.org
Aromatic & Furan Carbons: The carbons of the benzene and furan rings will resonate in the aromatic region, typically between 110-160 ppm. The carbon attached to the cyano group (ipso-carbon) and the oxygen-bearing carbons will be at the lower field end of this range. Data for 2-furoic acid shows furan carbons at approximately 112, 118, 145, and 147 ppm. chemicalbook.com For 4-cyanophenol, aromatic carbons appear between 104 and 162 ppm. chemicalbook.com
Nitrile Carbon (-C≡N): The carbon of the cyano group has a characteristic chemical shift in the range of 115-120 ppm. openstax.org
Methylene Carbon (-CH₂-): The methylene carbon is expected in the 60-70 ppm range due to the influence of the adjacent oxygen atoms.
Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | ~165 |
| Aromatic (C-O) | ~161 |
| Furan (C2, C5) | ~145-155 |
| Aromatic (C-H) | ~134, ~116 |
| Furan (C3, C4) | ~112-120 |
| Nitrile (-C≡N) | ~118 |
| Aromatic (C-CN) | ~105 |
2D-NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm these assignments by establishing proton-proton and proton-carbon correlations, respectively, thus verifying the connectivity of the molecular fragments.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy methods like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.
In the IR spectrum of this compound, several characteristic absorption bands are expected:
O-H Stretch: A very broad and strong absorption from the carboxylic acid's hydroxyl group is expected in the 2500-3300 cm⁻¹ region. libretexts.org
C-H Stretches: Aromatic and furan C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C≡N Stretch: A sharp, strong absorption characteristic of the nitrile group is expected in the 2220-2240 cm⁻¹ range. spectroscopyonline.com Aromatic nitriles tend to absorb at a slightly lower frequency due to conjugation. stanford.edu
C=O Stretch: A strong, sharp peak for the carbonyl group of the carboxylic acid is anticipated around 1700-1730 cm⁻¹. libretexts.org
C=C Stretches: Aromatic and furan ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations from the ether linkage and the furan ring will result in strong absorptions in the fingerprint region, between 1000-1300 cm⁻¹.
Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |
| C≡N stretch (Nitrile) | 2220-2240 | Strong, Sharp |
| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong, Sharp |
| C=C stretch (Aromatic/Furan) | 1450-1600 | Medium-Strong |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the nitrile group.
Mass Spectrometry (MS and Tandem MS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For this compound (C₁₄H₉NO₄), the molecular weight is approximately 255.23 g/mol . The high-resolution mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ with high accuracy.
The fragmentation pattern in MS is predictable based on the structure. Key fragmentation pathways would likely include:
Alpha-cleavage: The most common fragmentation for ethers involves cleavage of the C-C bond adjacent to the oxygen. libretexts.orgblogspot.com
Loss of Carboxyl Group: Cleavage of the bond next to the carbonyl can result in the loss of •OH (M-17) or •COOH (M-45).
Ether Bond Cleavage: The bond between the methylene bridge and the phenoxy oxygen is a likely point of cleavage, leading to fragments corresponding to the cyanophenoxy radical (m/z ~119) and the furoic acid methylene cation (m/z ~137) or vice versa. chemistrynotmystery.com
Further Fragmentation: Subsequent fragmentation of these primary ions would provide further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule, particularly those involving π-electron systems. The spectrum is characterized by the wavelength of maximum absorbance (λmax).
The structure of this compound contains two main chromophores: the furoic acid system and the cyanophenyl group. The extended conjugation across both the furan and benzene rings is expected to result in strong UV absorption. spcmc.ac.in The spectrum of benzene shows characteristic absorptions around 204 nm and 256 nm, and substitution on the ring can cause shifts to longer wavelengths (bathochromic shifts). spcmc.ac.in Based on similar substituted aromatic and heterocyclic compounds, one would anticipate strong absorption bands in the 250-300 nm range. The exact λmax would be influenced by the solvent polarity. researchgate.net
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components of a mixture, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. oup.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.
A typical RP-HPLC method would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.
Mobile Phase: A polar, aqueous-organic mixture, such as acetonitrile (B52724) and water. sielc.com Due to the presence of the carboxylic acid, the mobile phase would likely be acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxyl group and ensure a sharp, symmetrical peak shape. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, might be necessary to ensure the timely elution of all components.
Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~260 nm) would be used for detection and quantification. tandfonline.com
Quantification: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method's limit of quantitation would also be established. oup.com
This validated HPLC method would provide a reliable assessment of the compound's purity, which is critical for its use in further research or applications.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For carboxylic acids like "this compound," direct analysis by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, derivatization is a common and often necessary step to convert the analyte into a more volatile and thermally stable form.
Derivatization:
The primary target for derivatization in "this compound" is the carboxylic acid group. Silylation is a widely used derivatization technique for such compounds. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the compound, making it amenable to GC analysis.
For a structurally related compound, 5-hydroxymethyl-2-furoic acid, a trimethylsilyl derivative is commonly prepared for GC analysis. nist.gov This suggests a similar approach would be effective for "this compound."
Instrumentation and Detection:
A typical GC system for the analysis of the derivatized "this compound" would consist of a capillary column coated with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for quantification due to its high sensitivity towards organic compounds. For structural confirmation and identification, coupling the GC with a mass spectrometer (GC-MS) is the preferred method. The mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern, providing a high degree of confidence in its identification.
Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Furoic Acid Derivative
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Note: The parameters in Table 1 are hypothetical and would require optimization for the specific TMS derivative of "this compound."
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds. It can be used to assess the purity of "this compound," monitor the progress of a chemical reaction, or as a preliminary step in the development of more complex chromatographic methods.
Methodology:
For the TLC analysis of "this compound," a stationary phase of silica gel 60 F254 is commonly used. ekb.eg The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) with the addition of a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group is typically employed. The acidic component in the mobile phase helps to produce sharper spots by reducing tailing.
Visualization:
Since "this compound" contains a chromophore (the cyanophenoxy and furoic acid moieties), it can be visualized under UV light at 254 nm as a dark spot on the fluorescent indicator of the TLC plate. ekb.eg For enhanced visualization or if the compound is present at low concentrations, various staining reagents can be used. A general-purpose stain like potassium permanganate (B83412) or specific stains for carboxylic acids could be employed.
Table 2: Example TLC Systems for the Analysis of Aromatic Carboxylic Acids
| Stationary Phase | Mobile Phase Composition (v/v/v) | Detection Method |
| Silica Gel 60 F254 | Hexane: Ethyl Acetate: Acetic Acid (60:40:1) | UV light (254 nm) |
| Silica Gel 60 F254 | Toluene: Acetone: Formic Acid (70:25:5) | UV light (254 nm) |
| Silica Gel 60 F254 | Chloroform: Methanol: Glacial Acetic Acid (7.5:2:0.5) ekb.eg | UV light (234 nm) ekb.eg |
Note: The mobile phases in Table 2 are examples and would need to be optimized to achieve the desired retention factor (Rf) for "this compound."
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling (in non-human systems)
For the detection of "this compound" at trace levels in environmental or biological samples from non-human systems, and for the identification of its potential metabolites, more sensitive and selective techniques are required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications. nih.gov
Trace Analysis:
LC-MS/MS offers excellent sensitivity and selectivity for quantifying low concentrations of analytes in complex matrices. The separation is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate to improve chromatographic peak shape and ionization efficiency.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar compounds like "this compound." In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored in a mode known as multiple reaction monitoring (MRM), which provides a high degree of selectivity and minimizes interference from the sample matrix.
Metabolite Profiling:
In non-human systems, "this compound" may undergo metabolic transformations. LC-MS/MS is a powerful tool for identifying these metabolites. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide accurate mass measurements of both the parent compound and its metabolites, facilitating the determination of their elemental compositions.
A study on the metabolites of a related compound, 5-(hydroxymethyl)-2-furfural, in human urine successfully utilized HPLC-MS/MS to identify several metabolites, including 5-hydroxymethyl-2-furoic acid and its glycine (B1666218) conjugate. nih.gov This indicates that a similar approach could be applied to investigate the metabolism of "this compound" in non-human biological systems, looking for potential transformations such as hydrolysis of the nitrile group, hydroxylation of the aromatic rings, or conjugation with endogenous molecules.
Table 3: Potential LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
| Chromatography | UHPLC |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from 5% to 95% B |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan with HRMS |
Note: The conditions in Table 3 are illustrative and would require rigorous method development and validation for the specific analysis of "this compound" and its metabolites in a given non-human matrix.
Emerging Research Areas and Future Perspectives in 5 4 Cyanophenoxy Methyl 2 Furoic Acid Chemistry
Development of Novel Analogues with Enhanced Specificity and Potency
A primary focus of future research is the rational design and synthesis of novel analogues of 5-[(4-Cyanophenoxy)methyl]-2-furoic acid. The goal is to improve its pharmacological profile, specifically its target specificity and potency. Medicinal chemists can systematically modify the core structure to understand structure-activity relationships (SAR). Key modifications could include:
Substitution on the Furan (B31954) Ring: Introducing different functional groups at other positions on the furan ring could modulate the molecule's electronic properties and binding interactions.
Modification of the Phenyl Ring: Altering the substitution pattern on the cyanophenoxy moiety, or replacing the cyano group with other electron-withdrawing or electron-donating groups, can fine-tune the molecule's interaction with its biological target.
Alteration of the Linker: The ether linkage between the furan and phenyl rings can be replaced with other functional groups, such as amides or esters, to change the molecule's flexibility and hydrogen bonding capacity.
By creating a library of such analogues, researchers can identify compounds with optimized activity and reduced off-target effects, paving the way for more effective therapeutic agents.
Exploration of Alternative Biological Targets and Disease Indications
While the specific biological targets of this compound are still under extensive investigation, the broader class of furoic acid derivatives has shown promise in several therapeutic areas. ontosight.aiontosight.ai Future research will likely involve screening this compound and its novel analogues against a wide array of biological targets to uncover new therapeutic applications.
Potential areas of exploration include:
Anti-inflammatory Activity: Many furan derivatives have demonstrated anti-inflammatory properties, suggesting a potential role in treating conditions like arthritis. ontosight.ai
Antimicrobial Properties: The furoic acid scaffold is present in various compounds with antimicrobial activity. ontosight.ai
Anticancer Applications: Some furan-based molecules have been investigated as potential anticancer agents. ontosight.aiontosight.ai Research into furoic peptidomimetic derivatives has identified potent inhibitors of aminopeptidase (B13392206) N (APN), an enzyme over-expressed in tumor cells and critical for angiogenesis. nih.gov
Amebicidal Agents: The 2-furoic acid derivative, Diloxanide, is recognized by the World Health Organization as an essential medicine for treating amebiasis. wikipedia.org
Systematic screening and mechanism-of-action studies will be crucial to identify and validate new disease indications for this class of compounds.
Integration with Advanced Drug Delivery Systems in Pre-clinical Settings
The therapeutic efficacy of a promising compound can often be enhanced through advanced drug delivery systems. For this compound and its future analogues, integration with technologies like nanoparticle-based delivery systems could be a significant focus in pre-clinical research. These systems can improve a drug's solubility, stability, and pharmacokinetic profile. nih.gov
For instance, encapsulating the compound in liposome (B1194612) nanoparticles could facilitate targeted delivery to specific tissues or cells, thereby increasing its local concentration at the site of action and reducing systemic exposure. nih.gov Pre-clinical studies would need to assess the compatibility, encapsulation efficiency, and release kinetics of such formulations to determine their potential for improving therapeutic outcomes. nih.gov
Contributions to Chemical Biology Probes and Tool Compound Development
Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical probes and tool compounds. ontosight.ai These are essential for studying biological processes and validating new drug targets. By modifying the parent compound with reporter tags (e.g., fluorescent dyes or biotin), researchers can create probes to visualize and track the compound's interaction with its target proteins within cells. This application is invaluable for elucidating disease mechanisms and confirming the mode of action of new therapeutic agents. ontosight.ai
Sustainable Synthesis Approaches for Furoic Acid Derivatives
The principles of green and sustainable chemistry are becoming increasingly important in pharmaceutical development. mdpi.comnih.gov Furoic acids are attractive in this regard as they can be derived from renewable biomass platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govrsc.org Future research will emphasize the development of eco-friendly synthesis routes for this compound and its derivatives.
Key areas of innovation include:
Use of Green Catalysts: Employing natural and biodegradable catalysts, such as lemon juice, or heterogeneous catalysts like gold nanoparticles can make synthesis more environmentally benign. researchgate.netgoogle.com
Biocatalysis: The use of microorganisms, such as Nocardia corallina, offers a highly efficient route to produce 2-furoic acid from furfural with high yields, avoiding the 50% theoretical yield limit of the traditional Cannizzaro reaction. wikipedia.org
Atom-Economical Reactions: The Diels-Alder reaction, a cornerstone of green chemistry, can be used with furoic acid derivatives to create complex molecular structures in an atom-economical fashion, often using water as a solvent. rsc.orgbiorizon.eursc.org
These approaches aim to reduce waste, avoid harsh reagents, and lower the environmental impact of producing these valuable compounds. frontiersin.orgunive.it
| Method | Starting Material | Key Features | Sustainability Aspect | Reference |
|---|---|---|---|---|
| Cannizzaro Reaction | Furfural | Traditional industrial route; produces furoic acid and furfuryl alcohol in a 1:1 ratio. | Limited 50% theoretical yield for furoic acid; generates significant waste. | wikipedia.org |
| Biocatalysis | Furfural or Furfuryl alcohol | Uses microorganism Nocardia corallina. | High yields (up to 98%); environmentally friendly conditions. | wikipedia.org |
| Heterogeneous Catalysis | Furfural | Employs supported gold (Au) or gold-palladium (AuPd) nanoparticle catalysts. | High yield (98%); catalyst can be reused; avoids alkaline medium. | google.comrsc.org |
| Diels-Alder Cycloaddition | Furoic acid derivatives | Atom-economical reaction to build complex cyclic compounds. | Can be performed in water, a green solvent, under mild conditions. | rsc.orgbiorizon.eu |
Advanced Computational Methodologies for Furoic Acid Optimization
Computational chemistry is an indispensable tool in modern drug discovery for accelerating the optimization of lead compounds. For this compound, advanced computational methods can provide deep insights into its interactions with biological targets and guide the design of more potent analogues. nih.gov
Techniques that will be pivotal include:
Molecular Docking: These simulations can predict the binding mode and affinity of the furoic acid derivative within the active site of a target protein, helping to explain its biological activity. nih.gov
Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters help in understanding the molecule's reactivity and potential for interaction. mdpi.com
Monte Carlo Simulations: These methods can be used to study the adsorption behavior of furoic acid derivatives on various surfaces, which has applications in fields like corrosion inhibition. mdpi.com
By using these in silico tools, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug development pipeline. mdpi.com
| Methodology | Purpose | Key Insights Provided | Reference |
|---|---|---|---|
| Molecular Docking Simulation | Predict inhibitor binding mode | Explains how furoic peptidomimetics bind to the active site of aminopeptidase N (APN). | nih.gov |
| Density Functional Theory (DFT) | Calculate quantum chemical parameters | Determines HOMO/LUMO energies, energy gap, and electronegativity to predict molecular reactivity. | mdpi.com |
| Monte Carlo Simulations | Study adsorption behavior | Calculates adsorption and binding energies on metal surfaces to predict performance as corrosion inhibitors. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(4-Cyanophenoxy)methyl]-2-furoic acid, and what reagents/conditions are critical for yield optimization?
- Methodological Answer : A plausible route involves coupling 4-cyanophenol with a pre-functionalized furan derivative. For example, esterification of 2-furoic acid to form a reactive intermediate (e.g., methyl ester) followed by nucleophilic substitution with 4-cyanophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Oxidation or hydrolysis steps may be required to regenerate the carboxylic acid group. Key reagents include coupling agents like DCC/DMAP or Mitsunobu conditions for ether formation . Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons from the furan ring (δ 6.5–7.5 ppm) and cyanophenoxy group (δ 7.2–8.0 ppm). The methylene bridge (OCH₂) typically appears as a singlet at δ 4.5–5.5 ppm.
- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm), nitrile carbon (δ ~115 ppm), and furan oxygen-adjacent carbons (δ ~145–155 ppm).
- IR : Strong absorption bands for -COOH (~2500–3300 cm⁻¹, broad) and C≡N (~2240 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₃H₉NO₄ (exact mass: 259.0481 g/mol).
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution or oxidation reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for reactions at the methylene bridge or furan ring. For example:
- Nucleophilic Substitution : Calculate the electrophilicity of the methylene carbon to predict susceptibility to attack by amines or thiols.
- Oxidation : Simulate the stability of oxidized intermediates (e.g., lactones or quinones) using Gaussian or ORCA software. Pair computational results with experimental validation (e.g., TLC, HPLC) to refine predictive models .
Q. What experimental strategies resolve contradictions between observed and theoretical spectroscopic data for this compound?
- Methodological Answer :
- Step 1 : Cross-validate using complementary techniques (e.g., 2D NMR like COSY or HSQC to assign overlapping signals).
- Step 2 : Compare experimental IR/Raman spectra with simulated spectra from computational tools (e.g., VEDA or ADF).
- Step 3 : Recrystallize the compound to assess polymorphism or solvate formation, which may alter spectral profiles. Use single-crystal X-ray diffraction for definitive structural confirmation .
Q. How can researchers design a kinetic study to evaluate the acid-catalyzed degradation of this compound?
- Methodological Answer :
- Experimental Design :
- Conditions : Vary pH (1–5), temperature (25–60°C), and ionic strength. Use HPLC or UV-Vis to monitor degradation rates.
- Kinetic Modeling : Apply pseudo-first-order kinetics. Calculate activation energy (Eₐ) via the Arrhenius equation.
- Data Analysis : Use software like KinTek Explorer to fit rate constants and identify degradation pathways (e.g., hydrolysis of the nitrile or furan ring opening) .
Key Considerations for Experimental Design
- Contradiction Analysis : When spectral or reactivity data conflicts with literature, systematically rule out impurities (e.g., via column chromatography or mass spectrometry) and confirm solvent effects .
- Safety Protocols : Handle nitrile-containing compounds in fume hoods; assess toxicity using platforms like EPA DSSTox .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
